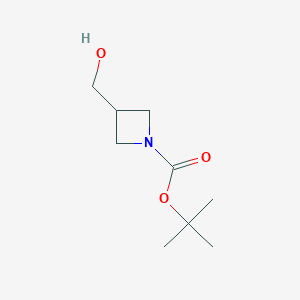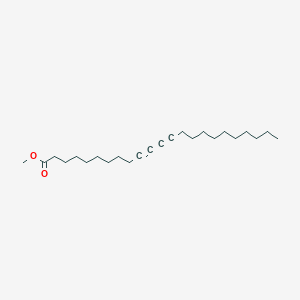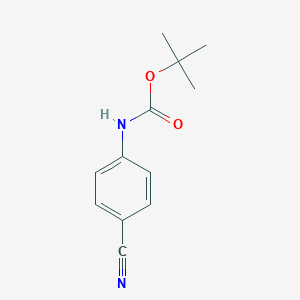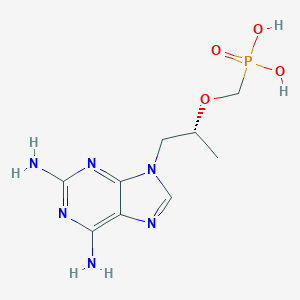
16α-hidroxiprogesterona
Descripción general
Descripción
16alpha-Hydroxyprogesterone is a hydroxylated metabolite of progesterone, which is a crucial hormone in the regulation of the menstrual cycle and maintenance of pregnancy. It is formed through the action of enzymes on progesterone, and its presence and activity can have significant implications in various physiological and pathological processes.
Synthesis Analysis
The synthesis of 16alpha-hydroxyprogesterone can occur in human tissues, as demonstrated by the conversion of progesterone to 16alpha- and 17alpha-hydroxyprogesterones in the presence of NADPH by the testicular microsomal fraction obtained from patients with prostatic carcinoma . This process is catalyzed by enzymes such as cytochrome P450 3A7 (CYP3A7), which exhibits high catalytic activity for the 16alpha-hydroxylation of estrone, a related steroid hormone .
Molecular Structure Analysis
The molecular structure of 16alpha-hydroxyprogesterone is characterized by the addition of a hydroxyl group at the 16alpha position of the progesterone molecule. This modification can significantly alter the molecule's interaction with various enzymes and receptors within the body. For instance, derivatives like 16alpha,17alpha-cycloalkane derivatives of progesterone show intensive binding to rat serum proteins, indicating that structural changes can affect the hormone's biological activity and its pharmacokinetics .
Chemical Reactions Analysis
16alpha-Hydroxyprogesterone exhibits specific interactions with enzymes related to steroid metabolism. It competitively inhibits the activity of the C-17-C-20 lyase and non-competitively inhibits the activity of the 20alpha-hydroxysteroid dehydrogenase in the testicular microsomal and cytosol fractions, respectively . These interactions suggest that 16alpha-hydroxyprogesterone can influence the production of androgens and other steroids by modulating the activity of key enzymes in steroidogenesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 16alpha-hydroxyprogesterone, such as its hydrophobicity, influence its binding affinity to serum proteins and possibly its distribution within the body . The compound's hydroxylated structure may also affect its solubility and stability, which are important factors in its biological function and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Biosíntesis y metabolismo
La 16α-hidroxiprogesterona (16-OHPROG) es un metabolito de la progesterona (PROG) producido por la enzima citocromo P450 17α-hidroxilasa/17,20-liasa (CYP17A1) en humanos . A diferencia de la 17α-hidroxiprogesterona (17-OHPROG), la 16-OHPROG no se metaboliza más en el tejido esteroidogénico . Este proceso proporciona información sobre la catálisis de PROG por CYP17A1 y destaca el papel de Ala105 en la reacción de 16α-hidroxilación .
Interacción con el receptor
La 16-OHPROG se ha relacionado con la función reproductiva debido a su interacción con ambas isoformas del receptor de progesterona humano (hPR). Puede unirse tanto a hPR-A como a hPR-B y actuar como agonista para ambos receptores .
Actividad de la 16 alfa-hidroxilasa de la progesterona
El citocromo P450 17 alfa-hidroxilasa humano (P450c17) exhibe una marcada actividad de 16 alfa-hidroxilasa de la progesterona además de su función de 17 alfa-hidroxilasa . Esta enzima también puede catalizar la eliminación de la cadena lateral de estos esteroides 17 alfa-hidroxilados para producir androstenediona y dehidroepiandrosterona .
Aplicaciones clínicas
La progesterona y otros agentes progestacionales, incluida la this compound, tienen varias aplicaciones clínicas . Se han realizado amplias investigaciones para evaluar los efectos fisiológicos y también los efectos secundarios de la administración exógena de progesterona .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- These receptors play essential roles in regulating the female reproductive system, embryo implantation, and pregnancy maintenance .
- This activation influences downstream signaling pathways, including those involved in endometrial preparation for pregnancy .
- Molecular and Cellular Effects:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVNYFVWYTXDRE-RMWFXKKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017030 | |
| Record name | 16alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438-07-3 | |
| Record name | 16α-Hydroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16alpha-Hydroxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16.alpha.-Hydroxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16.alpha.-Hydroxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16.ALPHA.-HYDROXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7JT9A46EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)






![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)